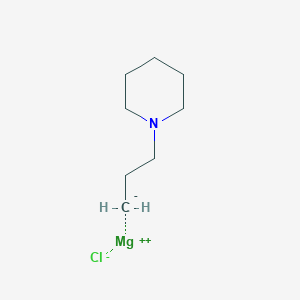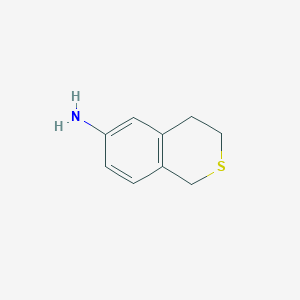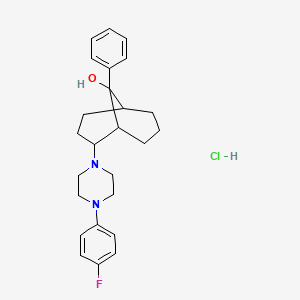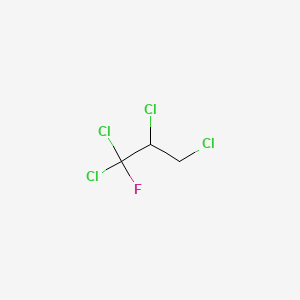
1,1,2,3-Tetrachloro-1-fluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3-Tetrachloro-1-fluoropropane is a chemical compound with the molecular formula C₃H₃Cl₄F. It is a volatile solvent used to solvate organic compounds and is involved in various industrial processes . The compound has a molecular weight of 199.87 g/mol and a boiling point of 157.2°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,3-Tetrachloro-1-fluoropropane can be synthesized through the chlorination of methane and ethane. This process involves the use of chlorine gas under controlled conditions to produce 1,1,2-trichloroethane and 1,2-dichloroethane, which are then further chlorinated to form this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive chlorine gas and the volatile nature of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3-Tetrachloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more highly chlorinated compounds or other oxidation products.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Oxidation: Oxidizing agents like potassium permanganate or chlorine gas are employed.
Major Products
The major products formed from these reactions include various chlorinated and fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,2,3-Tetrachloro-1-fluoropropane has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in studies involving the chlorination of organic molecules.
Medicine: It is utilized in the development of pharmaceuticals and other medical compounds.
Industry: The compound is employed in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1,2,3-tetrachloro-1-fluoropropane involves its interaction with organic molecules through chlorination and fluorination reactions. The compound acts as a source of chlorine and fluorine atoms, which can be incorporated into organic substrates. This process involves the formation of reactive intermediates that facilitate the substitution or addition of chlorine and fluorine atoms to the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetrachloro-1-fluoropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,1,3-Tetrachloro-3-fluoropropane: Another isomer with a different arrangement of chlorine and fluorine atoms.
1,1,1,2,3-Pentachloro-2-fluoropropane: Contains an additional chlorine atom compared to 1,1,2,3-tetrachloro-1-fluoropropane .
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
666-27-3 |
|---|---|
Fórmula molecular |
C3H3Cl4F |
Peso molecular |
199.9 g/mol |
Nombre IUPAC |
1,1,2,3-tetrachloro-1-fluoropropane |
InChI |
InChI=1S/C3H3Cl4F/c4-1-2(5)3(6,7)8/h2H,1H2 |
Clave InChI |
AUCDWYVJFVHEHQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


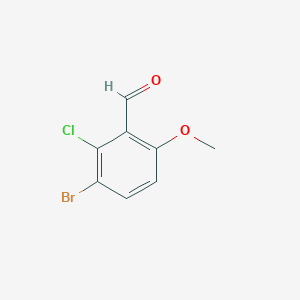
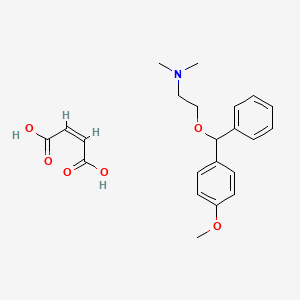
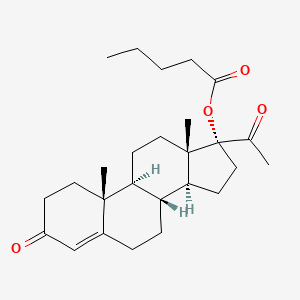
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
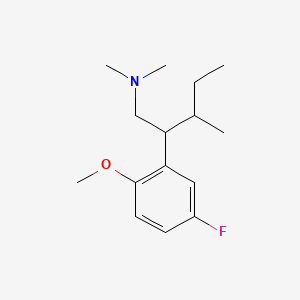
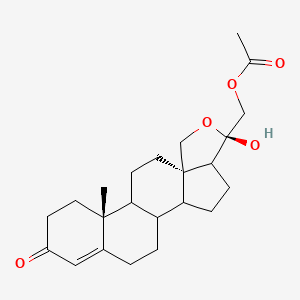
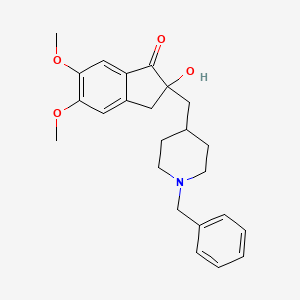
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
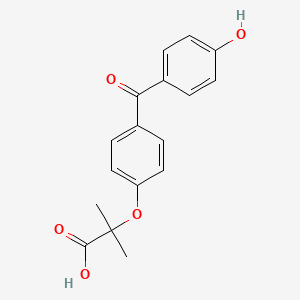
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)

